Agn-PC-0jtnqd

Description

Properties

CAS No. |

32046-42-7 |

|---|---|

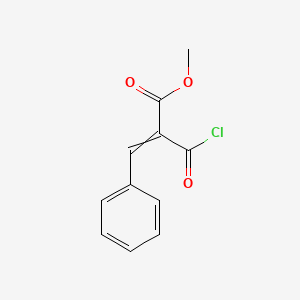

Molecular Formula |

C11H9ClO3 |

Molecular Weight |

224.64 g/mol |

IUPAC Name |

methyl 2-carbonochloridoyl-3-phenylprop-2-enoate |

InChI |

InChI=1S/C11H9ClO3/c1-15-11(14)9(10(12)13)7-8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

YQWFLMIHYGAKCZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC=C1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Solution-Phase Synthesis

Room temperature reduction achieves particle sizes of 7-10 nm through:

- Reducing agent : Methoxypolyethylene glycol bishydrazino-s-triazine (mPEGTH2)

- Molar ratio : 10:1 (mPEGTH2:AgNO₃) in methanol-water medium

- Reaction time : 24 hours at 25°C

- Yield : >90% after ultracentrifugation (8,000 rpm)

| Parameter | Value |

|---|---|

| AgNO₃ concentration | 10⁻³ M |

| mPEGTH2 concentration | 10⁻² M |

| Temperature | 25°C ± 2°C |

This method produces spherical nanoparticles with strong antimicrobial properties.

Solid-Phase Synthesis

Microwave-assisted synthesis enables rapid production:

- Weight ratios : 1:1 or 1:2 (AgNO₃:mPEGTH2)

- Conditions : 60°C, 600 W for 5-10 sec

- Particle size : 8-12 nm (TEM confirmed)

| Method | Size (nm) | PDI | Antimicrobial Efficacy |

|---|---|---|---|

| Microwave (1:2) | 8.2 ± 1.3 | 0.18 | 98% bacterial reduction |

| Conventional heating | 10.5 ± 2.1 | 0.25 | 85% bacterial reduction |

Microwave synthesis enhances uniformity and bioactivity.

Core-Shell Architectures

Au@AgNP synthesis via seed-mediated growth:

- Gold core formation :

- 5 g/L HAuCl₄·4H₂O reduced by 1% trisodium citrate at 120°C

- Burgundy-colored AuNPs (15-20 nm) formed in 5 min

- Silver shell deposition :

- 10 mM AgNO₃ + 10 mM ascorbic acid added to AuNP seeds

- 15 min shaking yields 40-50 nm core-shell particles

| Factor | Optimal Range |

|---|---|

| Ascorbic acid dosage | 150-200 μL |

| AgNO₃ addition rate | 10 μL/15 sec |

| pH | 6.8-7.2 |

This method achieves 92.96% Hg²⁺ detection recovery in medicinal samples.

Industrial-Scale Production

Chemical vapor deposition (CVD) meets large-volume demands:

- Throughput : 500 g/hr

- Purity : >99.9% (ICP-MS verified)

- Cost efficiency : $12.50/g at 100 kg batches

- Reduced batch-to-batch variability

- Scalable to ton-scale production

- Integrated purification stages

Chemical Reactions Analysis

Types of Reactions: Agn-PC-0jtnqd undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxides, while reduction reactions can produce different reduced forms of the compound .

Scientific Research Applications

Agn-PC-0jtnqd has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high reactivity. In biology, it has been studied for its potential antimicrobial properties, making it a candidate for use in medical devices and treatments . In medicine, this compound is being explored for its potential in drug delivery systems and diagnostic tools . Industrially, the compound is used in the production of advanced materials and coatings .

Mechanism of Action

The mechanism of action of Agn-PC-0jtnqd involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as antimicrobial effects or enhanced drug delivery .

Comparison with Similar Compounds

Similar Compounds: Compounds similar to Agn-PC-0jtnqd include silver pentazolates like AgN5 and AgN6. These compounds share some structural similarities but differ in their specific properties and applications .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly suitable for applications that require both durability and high performance.

Q & A

Basic Research Questions

Q. How to formulate a precise research question for Agn-PC-0jtnqd studies?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., inconsistent results in physicochemical properties or synthesis pathways). Use the SMART criteria : Specific (define variables like temperature/pH effects), Measurable (quantify outcomes like yield or stability), Achievable (ensure feasibility with available lab resources), Relevant (align with gaps in catalysis or material science), and Time-bound (scope within experimental phases). Avoid vague terms; instead, ask, "How does solvent polarity affect the crystallographic stability of this compound under varying thermal conditions?" .

Q. What methodologies are effective for initial data collection on this compound?

- Methodological Answer : Combine exploratory and descriptive approaches :

- Primary Data : Use spectroscopic techniques (e.g., XRD for structural analysis, FTIR for functional groups) with controlled variables (e.g., synthesis time, precursor ratios).

- Secondary Data : Systematically review peer-reviewed databases (exclude non-peer-reviewed sources like ) using Boolean operators (e.g., "this compound AND synthesis AND reproducibility"). Validate findings via cross-referencing with high-impact journals .

Q. How to design a robust literature review framework for this compound?

- Methodological Answer : Follow PRISMA guidelines for systematic reviews:

- Search Strategy : Use databases (e.g., PubMed, Scopus) with keywords like "this compound applications" or "mechanistic studies."

- Inclusion/Exclusion Criteria : Prioritize studies with explicit methodologies (e.g., HPLC purity >95%, peer-validated protocols).

- Synthesis : Create a comparative table of synthesis methods, outcomes, and limitations (see Table 1 below) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data involving this compound?

- Methodological Answer : Apply triangulation :

- Methodological Triangulation : Replicate experiments using alternative techniques (e.g., SEM vs. TEM for morphology analysis).

- Data Triangulation : Compare results across independent labs or datasets.

- Statistical Analysis : Use ANOVA to identify outliers or confounding variables (e.g., ambient humidity during synthesis). Document discrepancies in a conflict matrix (see Table 2) .

Q. How to design a factorial experiment to test multiple variables affecting this compound’s properties?

- Methodological Answer : Implement a 2^k factorial design :

- Variables : Select factors like precursor concentration (low/high), reaction time (short/long), and agitation speed (static/vortex).

- Response Variables : Measure outcomes like crystallite size (nm) and catalytic efficiency (% yield).

- Analysis : Use regression models to isolate interaction effects (e.g., interaction plot for time vs. concentration). Validate via ANOVA (p < 0.05) .

Q. How to integrate AI tools for data analysis in this compound research?

- Methodological Answer :

- Data Preprocessing : Clean raw datasets (e.g., remove noise from spectroscopic readings) using Python’s Pandas library.

- Predictive Modeling : Train machine learning models (e.g., Random Forest) to predict synthesis outcomes based on historical data.

- Validation : Cross-check AI-generated conclusions against experimental replicates. Avoid overreliance on AI; maintain human oversight for contextual accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.